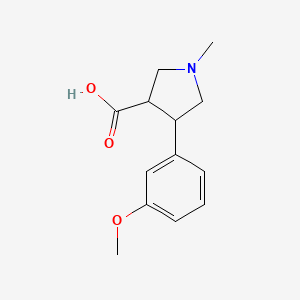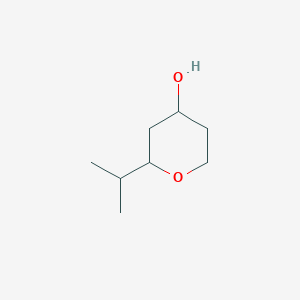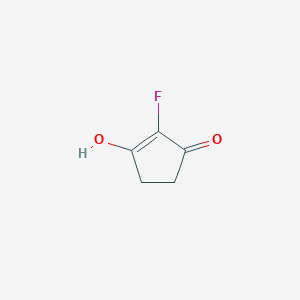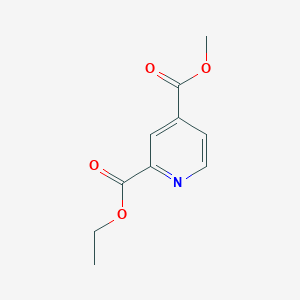![molecular formula C33H38Cl2N6O6 B13024904 (6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024904.png)
(6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YH250 is a novel specific antagonist of the interaction between p300 and catenin. This compound has shown promising results in stimulating hematopoiesis in lethally or sublethally irradiated mice . The chemical formula of YH250 is C33H38Cl2N6O6, and it has a molecular weight of 685.603 g/mol .
Preparation Methods
The synthesis of YH250 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be custom synthesized, with a lead time of 2-3 months depending on the technical challenges . Industrial production methods for YH250 are not widely documented, indicating that it is primarily produced for research purposes.
Chemical Reactions Analysis
YH250 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
YH250 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: YH250 is used as a research tool to study the interaction between p300 and catenin.
Industry: While its industrial applications are limited, YH250 is primarily used in research settings to explore its potential benefits and mechanisms of action.
Mechanism of Action
YH250 exerts its effects by specifically antagonizing the interaction between p300 and catenin. This interaction is crucial for various cellular processes, including the regulation of gene expression. By inhibiting this interaction, YH250 stimulates the proliferation of hematopoietic stem cells, thereby promoting hematopoiesis and improving survival in irradiated mice . The molecular targets and pathways involved include the p300/catenin signaling pathway, which plays a key role in cell proliferation and differentiation .
Comparison with Similar Compounds
YH250 is unique in its specific antagonism of the p300/catenin interaction. Similar compounds include other p300 inhibitors and catenin antagonists, but YH250 stands out due to its specificity and efficacy in stimulating hematopoiesis. Some similar compounds are:
C646: A known p300 inhibitor that affects various cellular processes.
PRI-724: A catenin antagonist used in cancer research.
These compounds share some similarities with YH250 but differ in their specific targets and mechanisms of action .
Properties
Molecular Formula |
C33H38Cl2N6O6 |
|---|---|
Molecular Weight |
685.6 g/mol |
IUPAC Name |
(6S,9aS)-8-[[3,5-dichloro-2-(dimethylamino)phenyl]methyl]-N-[(2,3-dimethoxyphenyl)methyl]-6-[(4-hydroxyphenyl)methyl]-2-methyl-4,7-dioxo-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazine-1-carboxamide |
InChI |
InChI=1S/C33H38Cl2N6O6/c1-37(2)30-22(14-23(34)15-25(30)35)17-39-18-28-40(26(32(39)44)13-20-9-11-24(42)12-10-20)29(43)19-38(3)41(28)33(45)36-16-21-7-6-8-27(46-4)31(21)47-5/h6-12,14-15,26,28,42H,13,16-19H2,1-5H3,(H,36,45)/t26-,28-/m0/s1 |
InChI Key |
WJXPYJAXEIYDCZ-XCZPVHLTSA-N |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](N1C(=O)NCC3=C(C(=CC=C3)OC)OC)CN(C(=O)[C@@H]2CC4=CC=C(C=C4)O)CC5=C(C(=CC(=C5)Cl)Cl)N(C)C |
Canonical SMILES |
CN1CC(=O)N2C(N1C(=O)NCC3=C(C(=CC=C3)OC)OC)CN(C(=O)C2CC4=CC=C(C=C4)O)CC5=C(C(=CC(=C5)Cl)Cl)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


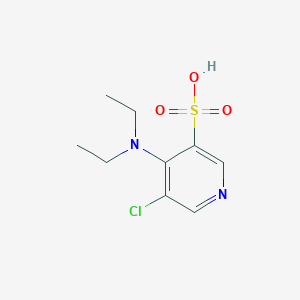

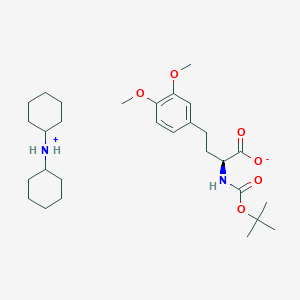
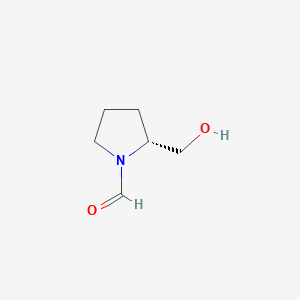
![2-Methyl-3-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13024845.png)
![7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13024854.png)
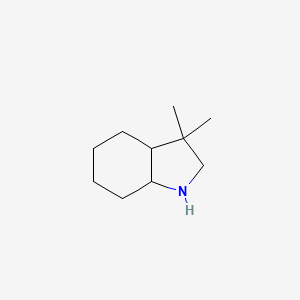
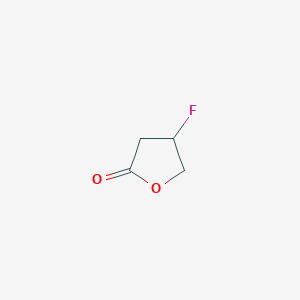

![(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ylacetate](/img/structure/B13024882.png)
